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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing

Camp gene knockout mouse models using CRISPR/Cas9 technology. The murine Camp gene

encodes for the cathelicidin-related antimicrobial peptide (CRAMP), the ortholog of human LL-

37. CRAMP is a crucial component of the innate immune system, playing a role in antimicrobial

defense, inflammation, wound healing, and angiogenesis.[1][2] The generation of Camp

knockout mice is invaluable for studying its biological functions and its potential as a

therapeutic target.

Data Presentation
The efficiency of CRISPR/Cas9-mediated gene editing for generating knockout mice can vary

based on several factors, including the target gene, guide RNA efficiency, and the specific

protocol used. Below is a summary of representative quantitative data for CRISPR/Cas9-

mediated gene editing in mice.
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Parameter Representative Value Notes

Frequency of indel mutations

in F0 mice
20-70%

The percentage of founder

mice with insertions or

deletions at the target locus.

Biallelic mutation rate in

newborn mice
38.5% - 50%

Represents the percentage of

offspring carrying mutations in

both alleles of the target gene.

[3]

Germline transmission rate

from founder mice
Variable

Dependent on the extent of

mosaicism in the founder's

germ cells.

Survival rate of microinjected

zygotes
High

Generally high with

experienced personnel and

optimized protocols.

Experimental Protocols
Guide RNA (gRNA) Design and Preparation
Objective: To design and synthesize highly specific and efficient gRNAs targeting the mouse

Camp gene.

Protocol:

Sequence Retrieval: Obtain the genomic sequence of the mouse Camp gene from a public

database such as the National Center for Biotechnology Information (NCBI) or Ensembl. The

mouse Camp gene is located on chromosome 9.[4]

gRNA Design: Utilize online gRNA design tools like CHOPCHOP or Benchling to identify

potential gRNA sequences within the coding exons of the Camp gene.

Target Selection: Choose target sequences that are unique to the Camp gene to minimize

off-target effects.
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PAM Sequence: Ensure the target sequence is immediately upstream of a Protospacer

Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Scoring: Select 2-3 gRNAs with high predicted on-target efficiency scores and low off-

target scores.

gRNA Synthesis: Synthesize the selected gRNAs. This can be done commercially or in the

lab using in vitro transcription kits.

Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP)
Complex
Objective: To assemble the Cas9 protein and gRNA into a functional RNP complex for

microinjection.

Protocol:

Reagent Preparation: Resuspend lyophilized Cas9 nuclease and synthetic gRNA in the

recommended buffers.

Complex Formation: Mix the Cas9 protein and gRNA at a specific molar ratio (e.g., 1:1.2)

and incubate at room temperature for 10-15 minutes to allow for RNP complex assembly.

Centrifugation: Centrifuge the RNP mixture to pellet any precipitates before microinjection.

Zygote Microinjection and Embryo Transfer
Objective: To deliver the CRISPR/Cas9 RNP complex into fertilized mouse eggs and transfer

them to a surrogate mother.

Protocol:

Superovulation and Mating: Induce superovulation in female mice (e.g., C57BL/6 strain)

using hormone injections and set up matings with stud males.

Zygote Collection: Harvest fertilized one-cell embryos (zygotes) from the oviducts of

successfully mated females.
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Microinjection: Using a microinjection station, inject the prepared CRISPR/Cas9 RNP

complex into the cytoplasm or pronucleus of the collected zygotes.[3]

Embryo Transfer: Surgically transfer the microinjected zygotes into the oviducts of

pseudopregnant recipient female mice.

Genotyping of Founder Mice
Objective: To identify founder mice (F0 generation) carrying mutations in the Camp gene.

Protocol:

DNA Extraction: When pups are of a suitable age, collect a small tail biopsy and extract

genomic DNA. A common method involves digestion with proteinase K followed by DNA

purification.[3]

PCR Amplification: Design PCR primers that flank the gRNA target site in the Camp gene.

Use these primers to amplify the target region from the extracted genomic DNA.

Mutation Detection:

Gel Electrophoresis: The presence of insertions or deletions (indels) can sometimes be

detected as a size shift on an agarose gel compared to the wild-type PCR product.

Sanger Sequencing: For confirmation and to determine the exact nature of the mutation,

sequence the PCR products. This will reveal any indels or other alterations at the target

site.

Identification of Founders: Identify the mice that have mutations in the Camp gene. These

are the founder mice that will be used for breeding to establish the knockout line.

Phenotypic Analysis of Camp Knockout Mice
Objective: To characterize the phenotype of the generated Camp knockout mice.

Background:Camp knockout mice are viable and fertile with no major physical or behavioral

abnormalities.[1] However, they exhibit increased susceptibility to bacterial infections.[1][2]
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Example Protocol: Skin Infection Model

Infection: Subcutaneously inject a defined dose of a pathogenic bacterium, such as Group A

Streptococcus, into the skin of both Camp knockout and wild-type control mice.

Monitoring: Monitor the mice daily for the development and progression of skin lesions,

measuring the lesion size.

Bacterial Load: At specific time points, euthanize a subset of mice, excise the infected skin

tissue, homogenize it, and plate serial dilutions on appropriate agar to determine the number

of colony-forming units (CFUs).

Histological Analysis: Collect skin tissue for histological analysis to assess the inflammatory

response and tissue damage.
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Caption: Workflow for generating Camp knockout mice.
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CAMP Signaling Pathway Modulation
Cathelicidin antimicrobial peptide (CAMP), the protein product of the Camp gene, is known to

modulate inflammatory responses, in part through its interaction with Toll-like receptors (TLRs).

Extracellular

Cell Membrane

Intracellular

LPS / Lipopeptides

TLR4 TLR2

CAMP Peptide

Modulates Modulates

MyD88

MAPK Pathway NF-κB Pathway

Pro-inflammatory
Cytokine Production

Click to download full resolution via product page

Caption: Modulation of TLR signaling by CAMP peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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